molecular formula C22H18N2O5 B2617451 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-06-8

2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No. B2617451
CAS RN: 851411-06-8
M. Wt: 390.395
InChI Key: LDTJRNMMCKLTOV-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, also known as DMCOB, is a synthetic compound that has been studied for its potential use in scientific research. DMCOB has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is not yet fully understood, but it is believed to work by binding to specific proteins and enzymes in the body. This can lead to changes in the way that certain signaling pathways and cellular processes are regulated, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and modulate signaling pathways. It has been shown to have anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has been found to have neuroprotective effects, making it a promising candidate for further study in the field of neurobiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide in laboratory experiments is its ability to modulate specific signaling pathways and enzymes. This makes it a valuable tool for researchers looking to study the effects of these pathways on biological systems. However, there are also limitations to using 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide. Some possible areas of study include further investigation of its anti-inflammatory and neuroprotective effects, as well as its potential use in drug discovery and cancer research. Additionally, there is a need for further research on the safety and toxicity of 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, as well as its potential for use in clinical applications.

Synthesis Methods

2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact synthesis method can vary depending on the specific laboratory and equipment used, but generally involves the use of solvents and reagents to create the final product.

Scientific Research Applications

2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has been studied for its potential use in a range of scientific research applications. It has been found to have a number of different effects on biological systems, including the ability to inhibit certain enzymes and modulate signaling pathways. This makes it a promising candidate for further study in a range of fields, including cancer research, neurobiology, and drug discovery.

properties

IUPAC Name

2,3-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-12-11-17(24-21(25)14-8-6-10-16(27-2)20(14)28-3)23-19-13-7-4-5-9-15(13)29-22(26)18(12)19/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTJRNMMCKLTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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